![molecular formula C9H16S B14618804 trans-3-Thiabicyclo[4.4.0]decane CAS No. 57259-81-1](/img/structure/B14618804.png)
trans-3-Thiabicyclo[4.4.0]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Thiabicyclo[4.4.0]decane: is a bicyclic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[4.4.0]decane derivatives, which are known for their structural complexity and potential biological activities. The presence of the sulfur atom introduces unique chemical properties and reactivity patterns, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Thiabicyclo[4.4.0]decane typically involves the construction of the bicyclic framework followed by the introduction of the sulfur atom. One common approach is to start with a suitable bicyclic precursor and introduce the sulfur atom through a thiolation reaction. This can be achieved using reagents such as thiols or sulfur-containing compounds under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale. The choice of starting materials and reaction conditions is crucial to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-Thiabicyclo[4.4.0]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic framework or the sulfur atom, leading to different reduced products.
Substitution: The compound can participate in substitution reactions where the sulfur atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3-Thiabicyclo[4.4.0]decane is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure and sulfur atom make it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development. Its structural features may contribute to antibacterial, antifungal, or other pharmacological properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of trans-3-Thiabicyclo[4.4.0]decane depends on its specific interactions with molecular targets. The sulfur atom can participate in various chemical interactions, including coordination with metal ions or forming covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
trans-Decalin: A bicyclic compound without a sulfur atom, known for its structural rigidity and use in organic synthesis.
trans-Octalin: Another bicyclic compound with similar structural features but different chemical properties due to the absence of sulfur.
trans-3-Thiabicyclo[4.4.0]decene: A related compound with a double bond in the bicyclic framework, which introduces additional reactivity.
Uniqueness: trans-3-Thiabicyclo[4.4.0]decane is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for studying sulfur chemistry and exploring new synthetic methodologies.
Propriétés
Numéro CAS |
57259-81-1 |
|---|---|
Formule moléculaire |
C9H16S |
Poids moléculaire |
156.29 g/mol |
Nom IUPAC |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isothiochromene |
InChI |
InChI=1S/C9H16S/c1-2-4-9-7-10-6-5-8(9)3-1/h8-9H,1-7H2/t8-,9-/m0/s1 |
Clé InChI |
HVHARMAIFABLPU-IUCAKERBSA-N |
SMILES isomérique |
C1CC[C@H]2CSCC[C@@H]2C1 |
SMILES canonique |
C1CCC2CSCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


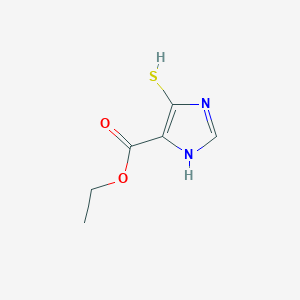
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
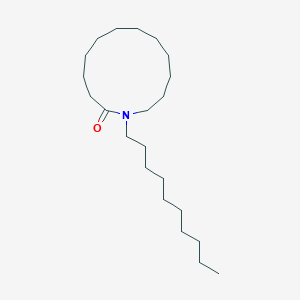
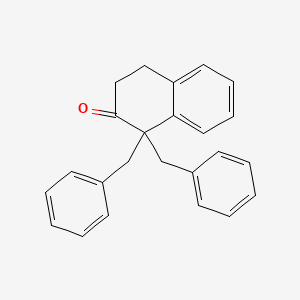
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
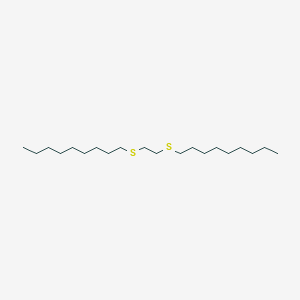
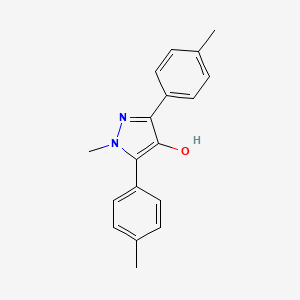
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
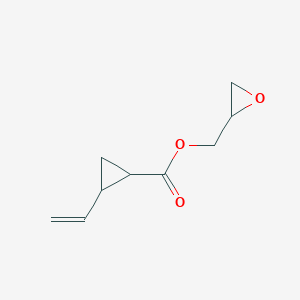
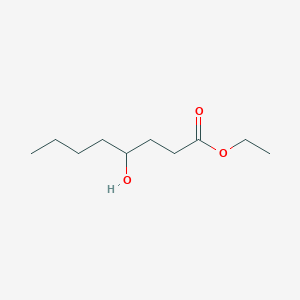


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

